molecular formula C17H18N6O3 B2809841 6-[4-(1H-Indazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione CAS No. 2309309-84-8

6-[4-(1H-Indazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione

Cat. No.: B2809841
CAS No.: 2309309-84-8
M. Wt: 354.37
InChI Key: SIMLHTAIEFNPAI-UHFFFAOYSA-N
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Description

6-[4-(1H-Indazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione is a complex organic compound that features a combination of indazole, piperazine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(1H-Indazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione typically involves multiple steps:

    Formation of Indazole-3-carbonyl Chloride: The synthesis begins with the conversion of indazole-3-carboxylic acid to indazole-3-carbonyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Piperazine Coupling: The indazole-3-carbonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine (TEA) to form 4-(1H-Indazole-3-carbonyl)piperazine.

    Pyrimidine Ring Formation: The final step involves the reaction of 4-(1H-Indazole-3-carbonyl)piperazine with 3-methyl-1H-pyrimidine-2,4-dione under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like TEA.

Major Products

    Oxidation: Oxidized derivatives of the indazole ring.

    Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 6-[4-(1H-Indazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is of interest for its potential therapeutic applications. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its versatile reactivity allows for the creation of a wide range of derivatives with potential commercial applications.

Mechanism of Action

The mechanism of action of 6-[4-(1H-Indazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The indazole moiety can bind to enzyme active sites, inhibiting their activity. The piperazine ring provides additional binding interactions, enhancing the compound’s affinity and specificity. The pyrimidine dione structure can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    6-[4-(1H-Indazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione: shares similarities with other indazole and pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of these three moieties, which provides a multifaceted approach to binding and inhibiting biological targets. This combination enhances its potential efficacy and specificity compared to compounds containing only one or two of these functional groups.

By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

6-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-21-14(24)10-13(18-17(21)26)22-6-8-23(9-7-22)16(25)15-11-4-2-3-5-12(11)19-20-15/h2-5,10H,6-9H2,1H3,(H,18,26)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMLHTAIEFNPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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